4,6-Dibromo-3-fluoro-2-methoxyaniline
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Overview
Description
4,6-Dibromo-3-fluoro-2-methoxyaniline: is an organic compound with the molecular formula C7H6Br2FNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-3-fluoro-2-methoxyaniline typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-methoxyaniline, followed by further bromination at specific positions on the benzene ring. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-3-fluoro-2-methoxyaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4,6-Dibromo-3-fluoro-2-methoxyaniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4,6-Dibromo-3-fluoro-2-methoxyaniline depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use .
Comparison with Similar Compounds
- 4,5-Dibromo-2-fluoro-3-methoxyaniline
- 4,6-Dibromo-2-fluoroaniline
- 3,5-Dibromo-4-fluoroaniline
Comparison: 4,6-Dibromo-3-fluoro-2-methoxyaniline is unique due to the specific positions of the bromine, fluorine, and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the methoxy group can influence the electron density on the benzene ring, affecting its reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
4,6-dibromo-3-fluoro-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FNO/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYZUPZOPLRFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)Br)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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